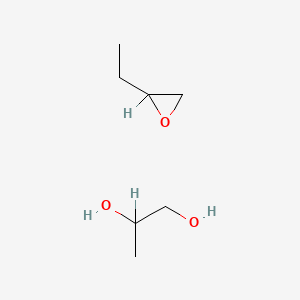
2-Ethyloxirane;propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyloxirane;propane-1,2-diol is a chemical compound with the molecular formula C7H16O3. It is a polymer formed from 1,2-propanediol and 2-ethyloxirane. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyloxirane;propane-1,2-diol typically involves the polymerization of 1,2-propanediol with 2-ethyloxirane. The reaction is carried out under controlled conditions to ensure the desired polymer structure is achieved. The process often requires the use of catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality. The use of advanced catalysts and optimized reaction parameters is crucial in industrial settings to maximize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyloxirane;propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
2-Ethyloxirane;propane-1,2-diol has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 2-Ethyloxirane;propane-1,2-diol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. These interactions can influence biochemical pathways and cellular processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediol: A similar diol with applications in antifreeze and polymer production.
2-Ethyloxirane: An epoxide used in the synthesis of various organic compounds.
Ethylene glycol: Another diol with widespread use in antifreeze and as a precursor to polymers.
Uniqueness
2-Ethyloxirane;propane-1,2-diol is unique due to its polymer structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
31923-86-1 |
|---|---|
Formule moléculaire |
C7H16O3 |
Poids moléculaire |
148.2 g/mol |
Nom IUPAC |
2-ethyloxirane;propane-1,2-diol |
InChI |
InChI=1S/C4H8O.C3H8O2/c1-2-4-3-5-4;1-3(5)2-4/h4H,2-3H2,1H3;3-5H,2H2,1H3 |
Clé InChI |
PIKWAJJVNAVSAA-UHFFFAOYSA-N |
SMILES |
CCC1CO1.CC(CO)O |
SMILES canonique |
CCC1CO1.CC(CO)O |
| 31923-86-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


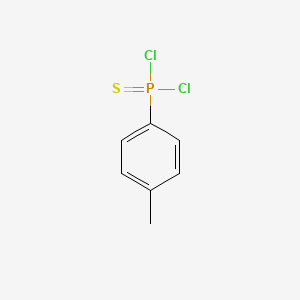
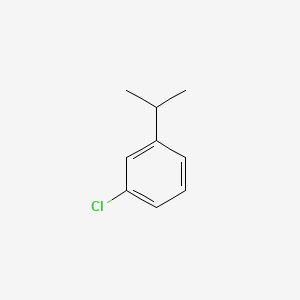
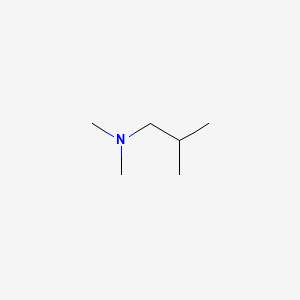

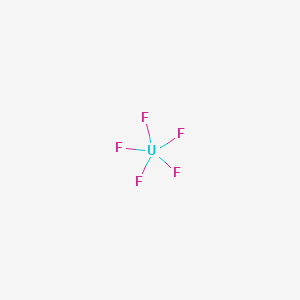

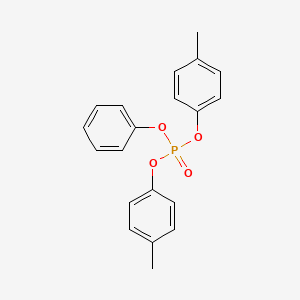
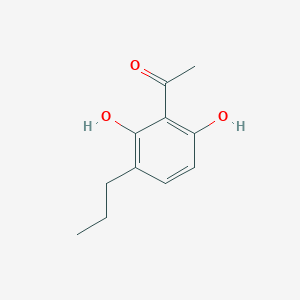
![Nicotinic acid,[carboxyl-14C]](/img/structure/B1618350.png)
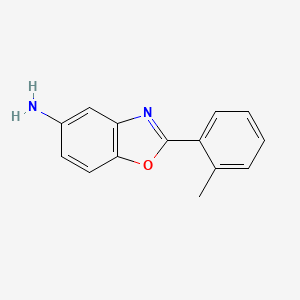
![(2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]-2-propenoic acid](/img/structure/B1618352.png)
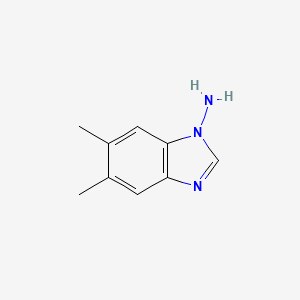
![2-Benzo[1,3]dioxol-5-yl-indolizine](/img/structure/B1618354.png)
![4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1618355.png)
